4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Overview
Description
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H10BrN It is a derivative of tetrahydropyridine, a heterocyclic compound containing a six-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target dopaminergic neurons
Mode of Action
It’s worth noting that related compounds like mptp are metabolized into toxic metabolites that can cause oxidative stress . This might suggest a similar mode of action for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but further studies are required to confirm this.
Biochemical Pathways
Compounds like mptp are known to affect the dopaminergic pathway . This could potentially indicate that this compound might have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It’s known that similar compounds like mptp can cross the blood-brain barrier . This suggests that this compound might have similar properties, but further studies are needed to confirm this.
Result of Action
Related compounds like mptp are known to cause cell death in dopaminergic neurons . This might suggest similar effects for this compound, but more research is needed to confirm this.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . This suggests that environmental conditions such as temperature and atmospheric composition might affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized tetrahydropyridine compounds .
Scientific Research Applications
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine:
Uniqueness
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLYSTXKMCEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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